molecular formula C13H14ClNO2 B1451142 2-(3-Methoxyphenoxy)aniline hydrochloride CAS No. 1185078-17-4

2-(3-Methoxyphenoxy)aniline hydrochloride

Cat. No.: B1451142
CAS No.: 1185078-17-4
M. Wt: 251.71 g/mol
InChI Key: IAPQPARNGRBBDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Methoxyphenoxy)aniline hydrochloride typically involves the reaction of 2-(3-methoxyphenoxy)aniline with hydrochloric acid. The preparation of the aniline precursor can be achieved through various synthetic routes, including:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The aniline hydrochloride must be dry to obtain a good yield of the product .

Chemical Reactions Analysis

2-(3-Methoxyphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methoxyphenoxy)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Methoxyphenoxy)aniline hydrochloride can be compared with other similar compounds, such as:

    2-(4-Methoxyphenoxy)aniline: Similar structure but with the methoxy group in the para position.

    2-(3-Ethoxyphenoxy)aniline: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(3-Methoxyphenyl)aniline: Similar structure but without the phenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

2-(3-methoxyphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPQPARNGRBBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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